molecular formula C8H7NO B12899270 3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine CAS No. 220687-13-8

3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine

Katalognummer: B12899270
CAS-Nummer: 220687-13-8
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: WAYZMSILAUALHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-6,8-Methanooxazolo[3,4-a]pyridine is a heterocyclic compound that features a fused ring system combining oxazole and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-6,8-Methanooxazolo[3,4-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve solvents such as dimethylformamide (DMF) or methanol .

Industrial Production Methods

Industrial production of 3H-6,8-Methanooxazolo[3,4-a]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3H-6,8-Methanooxazolo[3,4-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

3H-6,8-Methanooxazolo[3,4-a]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3H-6,8-Methanooxazolo[3,4-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3H-6,8-Methanooxazolo[3,4-a]pyridine is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .

Eigenschaften

CAS-Nummer

220687-13-8

Molekularformel

C8H7NO

Molekulargewicht

133.15 g/mol

IUPAC-Name

4-oxa-6-azatricyclo[6.1.1.02,6]deca-1(9),2,7-triene

InChI

InChI=1S/C8H7NO/c1-6-2-7(1)8-4-10-5-9(8)3-6/h1,3-4H,2,5H2

InChI-Schlüssel

WAYZMSILAUALHE-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC1=CN3C2=COC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.